molecular formula C5H14N2O2 B3054390 1,2-Propanediol, 3-((2-aminoethyl)amino)- CAS No. 60095-23-0

1,2-Propanediol, 3-((2-aminoethyl)amino)-

Cat. No. B3054390
CAS RN: 60095-23-0
M. Wt: 134.18 g/mol
InChI Key: XNFWIOGJYCWFBP-UHFFFAOYSA-N
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Description

1,2-Propanediol, 3-((2-aminoethyl)amino)- , also known as 3-Amino-1,2-propanediol , is a chemical compound with the molecular formula C₃H₉NO₂ . It is a colorless, hygroscopic liquid that plays a significant role in various applications, including pharmaceuticals, cosmetics, and industrial processes. The compound is also referred to as APD or Isoserinol .


Synthesis Analysis

APD can be synthesized by reacting 3-chloro-1,2-propanediol with ammonia . The process involves nucleophilic substitution, resulting in the formation of the amino group at the 3-position of the propanediol backbone .


Molecular Structure Analysis

!Molecular Structure

Scientific Research Applications

Synthetic Studies and Derivatives

  • 1-Phenyl-1-amino-2, 3-propanediol, a derivative of 1,2-Propanediol, 3-((2-aminoethyl)amino)-, was synthesized through ammonolysis, indicating its utility in synthetic chemistry (Suami, Uchida, & Umezawa, 1956).

Biotechnological Production and Engineering

  • The compound's broader category, 1,3-Propanediol, is used as a monomer in various products and can be biosynthesized using genetically engineered microorganisms, showcasing its importance in biotechnology (Yang et al., 2018).

Chemical Synthesis and Applications

  • Serinol (2-amino-1,3-propanediol), another related compound, is used in the synthesis of antibiotics, contrast agents, and chemical sphingosine/ceramide synthesis, highlighting its diverse chemical applications (Andreeßen & Steinbüchel, 2011).

Production Methods and Advances

  • Advances in biotechnological production of 1,3-propanediol emphasize its industrial significance, especially in the context of sustainable and cost-effective production methods (Kaur, Srivastava, & Chand, 2012).

Metabolic Engineering for Production

  • The metabolic engineering of Escherichia coli for 1,2-propanediol production through lactic acid showcases innovative methods to produce this compound, reflecting its potential in industrial applications (Niu et al., 2018).

Future Directions

: Safety Data Sheet - Fisher Sci : NIST Chemistry WebBook - 2-Amino-2-ethyl-1,3-propanediol : NIST Chemistry WebBook - 3-Amino-1,2-propanediol : Technical Data Sheet - Borregaard

properties

IUPAC Name

3-(2-aminoethylamino)propane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2O2/c6-1-2-7-3-5(9)4-8/h5,7-9H,1-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFWIOGJYCWFBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCC(CO)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

60095-23-0
Record name 1,2-Propanediol, 3-((2-aminoethyl)amino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060095230
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC339497
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339497
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis routes and methods

Procedure details

Following the procedure of Surrey et al., J. Am. Chem. Soc. (1952) 74:4102, 3-chloro-1,2-propanediol (8.36 ml, 0.10 mole) was added dropwise over 15 min to stirring ethylenediamine (66.8 ml, 1.0 mole) at room temperature. After the addition was complete, the solution was heated at approx. 60° C. until the 3-chloro-1,2-propanediol was consumed (about 1 hour), as determined by TLC. NaOH (4.4 g, 0.11 mole) was added to the solution and excess ethylenediamine was vacuum distilled off followed by careful fractional distillation to yield 5.76 g (43%) of (36) (b.p. 162° C./2.0 mm).
Quantity
8.36 mL
Type
reactant
Reaction Step One
Quantity
66.8 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
4.4 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
43%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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